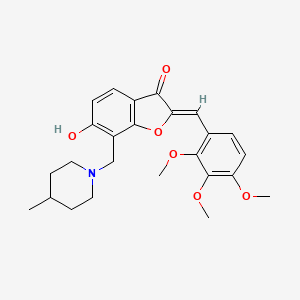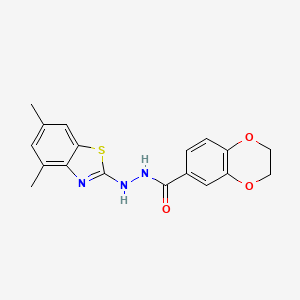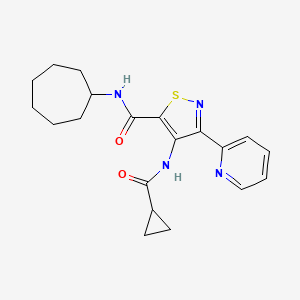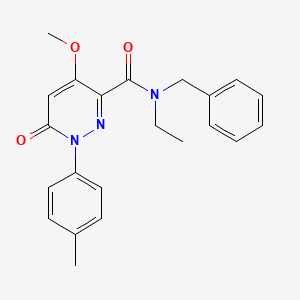
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H23N3O4S2 and its molecular weight is 505.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sulfonamides: A Patent Review (2008 – 2012)
Sulfonamides have been identified in various clinically used drugs across a range of applications, including as diuretics, carbonic anhydrase (CA) inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents have focused on sulfonamide CA inhibitors, which show potential as selective antiglaucoma drugs, antitumor agents, and diagnostic tools, targeting CA II for glaucoma and CA IX/XII for tumors. This review underscores the ongoing need for novel sulfonamides with specific therapeutic and diagnostic applications, highlighting the structural motif's potential in future drug development (Carta, Scozzafava, & Supuran, 2012).
Diuretics with Carbonic Anhydrase Inhibitory Action
This review elaborates on diuretics that also act as carbonic anhydrase inhibitors, demonstrating the polypharmacological effects of sulfonamide derivatives in managing cardiovascular diseases and obesity. These effects are attributed to the inhibition of CA isoforms present in kidneys and blood vessels, underscoring the therapeutic potential of these compounds beyond their primary use (Carta & Supuran, 2013).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, structurally related to isoquinolines, have been recognized for their therapeutic potentials, notably in cancer and CNS disorders. Their derivatives have been synthesized for various activities, marking significant progress in drug discovery for these areas. The review indicates that these compounds could serve as novel drug classes for infectious diseases and other therapeutic activities (Singh & Shah, 2017).
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives have been explored for their multifaceted biological potentials, including antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, antiviral, antibacterial, anti-diabetic, and anti-malarial activities. This comprehensive review highlights the chemical diversity and biological significance of isoquinoline derivatives in modern therapeutics, providing a foundation for future research and development in pharmacotherapy (Danao et al., 2021).
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S2/c1-33-22-10-6-19(7-11-22)24-17-34-26(27-24)28-25(30)20-8-12-23(13-9-20)35(31,32)29-15-14-18-4-2-3-5-21(18)16-29/h2-13,17H,14-16H2,1H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAIKWHWHWUUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2536776.png)
![3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B2536777.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2536782.png)


![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2536786.png)
![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2536789.png)
![8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B2536792.png)
![2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate](/img/structure/B2536793.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2536794.png)
![3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid](/img/structure/B2536798.png)
